molecular formula C15H14S B176740 4-Ethyl-6-methyldibenzothiophene CAS No. 132034-90-3

4-Ethyl-6-methyldibenzothiophene

Cat. No.: B176740
CAS No.: 132034-90-3
M. Wt: 226.3 g/mol
InChI Key: INNOFEYMWASPFP-UHFFFAOYSA-N
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Description

Significance of Substituted Dibenzothiophenes in Contemporary Chemistry

Substituted dibenzothiophenes are pivotal in several areas of modern chemistry. In materials science, their unique electronic and photophysical properties make them valuable components in the development of organic light-emitting diodes (OLEDs). semanticscholar.org The rigid, planar structure of the dibenzothiophene (B1670422) core, combined with the electronic effects of substituents, allows for the tuning of emission colors and improvement of device efficiency.

In the field of medicinal chemistry, the dibenzothiophene scaffold is a recognized pharmacophore, and its derivatives are explored for a range of biological activities. nih.gov Furthermore, these compounds are of great interest in organic synthesis, where the development of methods to selectively functionalize the dibenzothiophene ring system presents an ongoing challenge and an active area of research. semanticscholar.orgresearchgate.net The synthesis of specific isomers is often complex, requiring multi-step procedures. nih.gov

Research Imperatives for 4-Ethyl-6-methyldibenzothiophene within Sulfur Heterocycle Studies

The study of this compound is particularly driven by its relevance in the petroleum industry. This compound is a representative of the highly refractory sulfur-containing molecules found in crude oil fractions. arabjchem.orgpsu.edu The steric hindrance provided by the ethyl and methyl groups at the 4 and 6 positions makes the sulfur atom less accessible to catalysts, rendering its removal through hydrodesulfurization (HDS) processes exceptionally challenging. researchgate.net Understanding the HDS of this compound is crucial for developing more efficient catalysts and processes to produce ultra-low sulfur fuels, which are mandated by environmental regulations. researchgate.net

Research has focused on the catalytic hydrodesulfurization of this compound (4E6MDBT) to elucidate the reaction mechanisms and improve catalyst performance. Studies have evaluated the efficacy of various catalysts, such as CoMo/Ti(x)-HMS, in the HDS of this specific compound. researchgate.net These investigations have revealed that the incorporation of titanium into the catalyst support can enhance HDS activity by increasing the dispersion of the active metal phases and modifying the acidity of the catalyst surface. researchgate.net The reaction is typically carried out at high temperatures and pressures. researchgate.net

The primary routes for the desulfurization of sterically hindered dibenzothiophenes like 4E6MDBT are direct desulfurization (DDS) and hydrogenation (HYD). The DDS pathway involves the direct cleavage of the carbon-sulfur bonds, while the HYD pathway involves the hydrogenation of one of the aromatic rings prior to sulfur removal. The presence of alkyl substituents, as in this compound, is known to influence the preferred reaction pathway. researchgate.net

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C15H14S chemeo.comnih.gov
Molecular Weight 226.34 g/mol chemeo.com
CAS Number 132034-90-3 nih.gov
Boiling Point 375.5 ± 11.0 °C at 760 mmHg vulcanchem.com
Density 1.2 ± 0.1 g/cm³ vulcanchem.com
LogP (Octanol-Water Partition Coefficient) 4.925 chemeo.com
Water Solubility (log10WS in mol/l) -6.12 chemeo.com

Detailed Research Findings on the Hydrodesulfurization of this compound

A study on the effect of titanium on the catalytic properties of CoMo/Ti(x)-HMS catalysts in the hydrodesulfurization of this compound provided the following key findings:

ParameterObservationReference
Reaction Temperature 598 K researchgate.net
Reaction Pressure 5.0 MPa researchgate.net
Catalyst CoMo supported on hexagonal mesoporous silica (B1680970) (HMS) with varying titanium content researchgate.net
Effect of Titanium Ti-containing catalysts showed higher HDS activity compared to the Ti-free catalyst. researchgate.net
Optimal Catalyst The catalyst with a Si/Ti molar ratio of 40 was the most active. researchgate.net
Reaction Pathways The Ti-free catalyst favored dealkylation followed by HDS of the resulting dibenzothiophene. Ti-containing catalysts promoted isomerization followed by direct HDS and hydrogenation pathways. researchgate.net
Reason for Increased Activity The increase in HDS activity was attributed to increased surface exposure of CoS2 and MoS2 active phases and increased Lewis and Brønsted acidity. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-6-methyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14S/c1-3-11-7-5-9-13-12-8-4-6-10(2)14(12)16-15(11)13/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNOFEYMWASPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=CC=CC(=C3S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394226
Record name 4-ethyl-6-methyldibenzothiophene
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Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132034-90-3
Record name 4-Ethyl-6-methyldibenzothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132034-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ethyl-6-methyldibenzothiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Catalytic Transformation and Removal of 4 Ethyl 6 Methyldibenzothiophene

Hydrodesulfurization (HDS) Processes

Hydrodesulfurization is a catalytic chemical process widely used to remove sulfur from natural gas and refined petroleum products. The process involves the reaction of sulfur compounds with hydrogen in the presence of a catalyst to produce hydrogen sulfide (B99878) (H₂S) and the corresponding hydrocarbon. For sterically hindered molecules like 4E6MDBT, the HDS process is particularly challenging and proceeds through two primary reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD).

Direct Desulfurization (DDS): In this pathway, the sulfur atom is directly removed from the dibenzothiophene (B1670422) molecule through the hydrogenolysis of the carbon-sulfur (C-S) bonds.

Hydrogenation (HYD): This pathway involves the initial hydrogenation of one of the aromatic rings of the dibenzothiophene molecule. This preliminary step alleviates the steric hindrance caused by the alkyl groups, making the C-S bonds more accessible for subsequent hydrogenolysis.

The choice between these two pathways is heavily influenced by the molecular structure of the sulfur compound, the type of catalyst used, and the reaction conditions.

4-Ethyl-6-methyldibenzothiophene is considered a highly refractory, or "hard-to-remove," sulfur compound in diesel fuels. Its low reactivity is a direct consequence of its molecular structure. The ethyl and methyl groups located at the 4- and 6-positions, which are adjacent to the sulfur atom, create significant steric hindrance. epa.govnih.gov This steric hindrance physically blocks the sulfur atom, making it difficult for the molecule to adsorb onto the active sites of conventional HDS catalysts in the orientation required for the DDS pathway. mdpi.com

Consequently, the desulfurization of 4E6MDBT and similarly structured compounds like 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT) predominantly proceeds through the HYD pathway. mdpi.comresearchgate.net The initial hydrogenation of an aromatic ring changes the planar geometry of the molecule, moving the alkyl groups away from the sulfur atom and reducing the steric shield. researchgate.net This allows the partially hydrogenated intermediate to adsorb more effectively on the catalyst surface, facilitating the final C-S bond cleavage. However, the HYD pathway is more complex and often requires catalysts with a strong hydrogenation function and consumes more hydrogen, adding to the process cost. mdpi.com

The core reason for the refractoriness of this compound is the steric hindrance imposed by the alkyl substituents at the 4- and 6-positions. nih.govresearchgate.net For the DDS pathway to occur, the molecule must adsorb onto the catalyst surface via its sulfur atom (σ-bond formation). mdpi.com The bulky ethyl and methyl groups flanking the sulfur atom create a spatial barrier that severely impedes this type of adsorption on traditional sulfide catalysts. epa.govmdpi.com

As a result, the molecule preferentially adsorbs onto the catalyst through its aromatic rings (π-bond formation), which favors the HYD pathway. mdpi.com In this route, one of the benzene (B151609) rings is first saturated with hydrogen. This hydrogenation step is crucial as it alters the molecule's stereochemistry, reducing the planarity and thus the steric hindrance. researchgate.net The subsequent desulfurization of these hydrogenated intermediates is significantly easier than the direct desulfurization of the original 4E6MDBT molecule. researchgate.net Therefore, the presence of these specific alkyl groups dictates the reaction mechanism, making the hydrogenation capability of the catalyst a determining factor for achieving deep desulfurization. mdpi.com The challenge for deep HDS is thus to remove these highly refractory compounds, which requires catalysts with enhanced hydrogenation activity or novel catalysts that can overcome the steric hindrance. researchgate.netmdpi.com

The development of effective catalysts is paramount for the deep hydrodesulfurization of refractory compounds like this compound. Research has focused on various classes of materials, including noble metals and transition metal sulfides, as well as on the influence of the catalyst support material.

Noble metal catalysts, particularly those based on platinum (Pt) and palladium (Pd), have been investigated for the HDS of sterically hindered dibenzothiophenes. Studies on the analogous 4,6-dimethyldibenzothiophene (4,6-DMDBT) provide significant insights.

Palladium (Pd) catalysts exhibit high activity for hydrogenation reactions. researchgate.net

Platinum (Pt) catalysts are more effective in the actual removal of the sulfur atom from both the parent molecule and its hydrogenated intermediates. researchgate.net

Bimetallic Pt-Pd catalysts supported on alumina (B75360) have demonstrated a significant synergistic effect, proving much more active than the simple sum of their individual monometallic components. researchgate.net This synergy is attributed to the formation of alloyed particles with new active sites that possess high hydrogenation activity. epa.govresearchgate.net These sites are particularly effective in hydrogenating the desulfurized products, indicating a strong hydrogenation function which is critical for the HYD pathway of hindered molecules. researchgate.net However, these noble metal catalysts can be sensitive to poisoning by nitrogen compounds present in fuel feeds. epa.gov

CatalystKey Characteristics for HDS of Hindered DBTsReference
Pd/Al₂O₃High hydrogenation activity. researchgate.net
Pt/Al₂O₃Efficient in C-S bond cleavage (sulfur removal). researchgate.net
Pt-Pd/Al₂O₃Exhibits chemical synergism with superior activity due to the formation of new, highly active hydrogenation sites. epa.govresearchgate.net

Conventional HDS catalysts are based on molybdenum (Mo) or tungsten (W) sulfides, promoted by cobalt (Co) or nickel (Ni), and supported on γ-alumina (γ-Al₂O₃). researchgate.net For the desulfurization of sterically hindered compounds like 4,6-DMDBT, NiMo catalysts are generally more active than CoMo catalysts. sci-hub.catresearchgate.net

NiMo/Al₂O₃: This catalyst typically shows higher activity for 4,6-DMDBT HDS because it favors the HYD pathway, which is the dominant mechanism for these molecules. sci-hub.catresearchgate.net The nickel promoter strongly enhances the hydrogenation function of the MoS₂ phase. researchgate.net

CoMo/Al₂O₃: While often less active than NiMo for hindered molecules, the CoMo catalyst can perform better in the final desulfurization step of the HYD pathway under certain conditions. researchgate.net Its activity is also reported to be less inhibited by the H₂S produced during the reaction compared to NiMo catalysts. researchgate.net

NiW/Al₂O₃: Catalysts based on nickel and tungsten also show high HDS performance, particularly for refractory sulfur compounds. The presence of ZrO₂ in the Al₂O₃ support for NiW catalysts has been shown to weaken the metal-support interaction, facilitating the formation of a highly active Ni-W-S phase and promoting the HYD route. nih.gov

Catalyst SystemRelative Activity/Selectivity for Hindered DBT HDSReference
NiMo/Al₂O₃Generally more active than CoMo; favors the hydrogenation (HYD) pathway. sci-hub.catresearchgate.net
CoMo/Al₂O₃Less active than NiMo but can be effective in the final desulfurization step and is less inhibited by H₂S. researchgate.netresearchgate.net
NiW/Al₂O₃-ZrO₂High activity due to enhanced formation of the active Ni-W-S phase, promoting the HYD route. nih.gov

Alumina (γ-Al₂O₃): This is the traditional support for HDS catalysts due to its favorable mechanical properties and thermal stability. nih.govresearchgate.net However, the strong interaction between the active metals and alumina can sometimes lead to the formation of less active phases. cup.edu.cn

Mesoporous Silica (B1680970) (MCM-41, HMS): These materials have garnered significant interest as catalyst supports due to their high surface area, uniform pore size, and tunable surface properties. mdpi.com For the HDS of 4,6-DMDBT, NiMo catalysts supported on mesoporous materials like Al-MCM-41 have shown enhanced activity. mdpi.com The incorporation of aluminum into the MCM-41 framework generates acidity, which can promote the HDS reaction. mdpi.com For instance, proton-exchanged Al-MCM-41 supports increased the conversion of 4,6-DMDBT, with one study noting that a NiMo/HAlMCM-41 catalyst surprisingly favored the DDS pathway, suggesting that the acidic support may enable isomerization reactions that reduce steric hindrance. mdpi.com Similarly, Pd and Pt catalysts supported on acidic Al-MCM-41 showed higher metal dispersion and enhanced HDS performance for dibenzothiophene compared to those on purely siliceous MCM-41. researchgate.net

The use of these advanced supports can modify the electronic properties of the active metal sites and provide acidic functions that contribute to alternative reaction pathways, thereby improving the removal of refractory sulfur compounds. mdpi.com

Catalytic Systems and Material Science in this compound HDS

Role of Heteroatom Incorporation in Supports (e.g., Titanium in HMS)

The incorporation of heteroatoms, such as titanium (Ti), into catalyst supports has been shown to significantly enhance the HDS activity for sterically hindered compounds like this compound (4E6MDBT). When titanium is introduced into the framework of hexagonal mesoporous silica (HMS), it alters the physicochemical properties of the support, leading to improved catalytic performance.

Studies have demonstrated that all Ti-containing CoMo/HMS catalysts exhibit higher HDS activity for 4E6MDBT compared to their Ti-free counterparts. The optimal performance is often observed at a specific Si/Ti molar ratio, for instance, a ratio of 40 has been identified as being the most active in certain studies researchgate.net. The enhanced activity is attributed to several factors. The presence of titanium in the HMS framework promotes better dispersion of the active metal species (cobalt and molybdenum) researchgate.net. This increased dispersion leads to a higher exposure of active CoS2 and MoS2 sites on the catalyst surface.

Furthermore, the incorporation of Ti4+ ions into the silica matrix generates increased Lewis and Brønsted acidity researchgate.net. This enhanced acidity plays a crucial role in promoting key reaction steps. For the Ti-free catalyst, the HDS of 4E6MDBT primarily proceeds through a dealkylation route. However, the additional acidity provided by titanium incorporation facilitates acid-catalyzed isomerization reactions, opening up more efficient desulfurization pathways researchgate.net.

Table 1: Effect of Titanium Incorporation on Catalyst Properties and HDS Activity of this compound

Catalyst Support Si/Ti Molar Ratio Key Properties Predominant HDS Pathway for 4E6MDBT Relative Activity
CoMo/HMS Ti-free Lower metal dispersion, standard acidity Dealkylation (DA) Base
CoMo/Ti-HMS 40 Higher metal dispersion, increased Lewis & Brønsted acidity Isomerization, Direct Desulfurization (DDS), Hydrogenation (HYD) High

Note: This table is a representation of findings described in the literature. Specific values can vary based on synthesis and reaction conditions.

Reaction Pathways and Mechanisms in this compound HDS

The hydrodesulfurization of this compound, much like its well-studied analogue 4,6-dimethyldibenzothiophene (4,6-DMDBT), proceeds through several competing reaction pathways. The dominance of a particular pathway is dictated by the catalyst's properties and the reaction conditions. The primary routes are direct desulfurization (DDS) and hydrogenation (HYD), with isomerization (ISOM) also playing a critical role, particularly on acidic supports mdpi.com.

Direct Desulfurization (DDS) Pathways

The direct desulfurization (DDS) pathway involves the direct cleavage of the carbon-sulfur (C-S) bonds in the this compound molecule without prior hydrogenation of the aromatic rings mdpi.comuu.nl. This route is initiated by the adsorption of the molecule onto the catalyst surface via a σ-bond between the sulfur atom's electron pair and an active site on the catalyst mdpi.com. Following adsorption, hydrogenolysis of the C-S bonds occurs, leading to the formation of 3-ethyl-3'-methylbiphenyl.

However, for sterically hindered molecules like 4E6MDBT, the DDS pathway is significantly impeded. The ethyl and methyl groups at the 4- and 6-positions obstruct the direct interaction of the sulfur atom with the catalyst's active sites mdpi.com. This steric hindrance raises the activation energy for the DDS route, making it less favorable compared to the hydrogenation pathway on conventional sulfide catalysts mdpi.comuu.nl. Density functional theory (DFT) calculations for the similar 4,6-DMDBT molecule show a significantly higher activation barrier for C-S bond cleavage (1.67 eV) compared to unsubstituted dibenzothiophene (DBT) uu.nluu.nl.

Hydrogenation (HYD) Routes and Hydrogenated Intermediates

The hydrogenation (HYD) pathway is often the predominant route for the HDS of sterically hindered dibenzothiophenes mdpi.com. This pathway circumvents the steric hindrance around the sulfur atom by first saturating one of the aromatic rings. The process begins with the adsorption of the this compound molecule onto the catalyst surface through a π-bond interaction between its aromatic rings and the active sites mdpi.com.

Dealkylation and Isomerization Reactions

In addition to the main DDS and HYD pathways, dealkylation and isomerization reactions can occur, particularly on catalysts with sufficient acidity.

Dealkylation (DA) involves the removal of the ethyl and/or methyl groups from the dibenzothiophene core. On certain catalysts, such as Ti-free CoMo/HMS, the HDS of 4E6MDBT has been observed to proceed mainly via this dealkylation route researchgate.net. The removal of the alkyl groups reduces the steric hindrance, allowing the resulting, more reactive dibenzothiophene or methyl/ethyl-dibenzothiophene to be desulfurized more easily.

Isomerization (ISOM) is another crucial pathway observed on acidic supports researchgate.netmdpi.com. In this route, the alkyl groups migrate from the sterically hindering 4- and 6-positions to other positions on the aromatic rings. For example, in the HDS of 4,6-DMDBT, isomerization can lead to the formation of 3,6-dimethyldibenzothiophene (B1618942) mdpi.com. This repositioning of the alkyl groups exposes the sulfur atom, facilitating subsequent desulfurization via the more facile DDS pathway. The final desulfurized product of the ISOM route for 4,6-DMDBT is 3,4'-dimethylbiphenyl (B1265720) mdpi.com. The incorporation of titanium into HMS supports enhances this pathway for 4E6MDBT by increasing the catalyst's acidity researchgate.net.

C-C Bond Scission within Thiophenic Rings

The fundamental step in desulfurization involves the cleavage of C-S bonds. However, advanced mechanistic studies using DFT have explored alternative pathways involving the catalyst's promoter atoms, such as cobalt in CoMoS catalysts uu.nluu.nl. One such proposed mechanism is an "α-carbon transfer," where the promoter atom plays a direct role in activating and dissociating the C-S bond uu.nluu.nl.

In this mechanism, the reaction proceeds through a transition state to form a C-Co-S ring structure, effectively disrupting the aromaticity of the thiophenic ring uu.nl. This process, considered a type of oxidative addition, is an alternative to the direct hydrogenolysis of the C-S bond. For sterically hindered molecules like 4,6-DMDBT, this pathway has a high activation barrier but represents a potential route for ring opening and subsequent sulfur removal uu.nl. The presence of dissociated hydrogen on adjacent sites strongly favors this mechanism uu.nl.

Kinetic Studies and Reaction Rate Analysis of this compound HDS

Kinetic studies of the HDS of alkyl-substituted dibenzothiophenes are essential for understanding catalyst performance and optimizing reaction conditions. The reactivity of these compounds is highly dependent on the degree and position of alkyl substitution due to steric hindrance.

The HDS of these compounds, including analogues like 4,6-dimethyldibenzothiophene (4,6-DMDBT), is often modeled using a pseudo-first-order kinetic model mdpi.comresearchgate.net. Investigations into the HDS of various dialkyl dibenzothiophenes on NiMo/Al2O3 catalysts have shown that their reactivity is significantly lower than that of unsubstituted dibenzothiophene (DBT) researchgate.net. The general order of reactivity is found to be: DBT >> 4-methyldibenzothiophene (B47821) (4M-DBT) > 4,6-diethyldibenzothiophene (B165438) (4,6-DEDBT) ≈ 4,6-DMDBT researchgate.net.

The low reactivity of these dialkylated compounds is primarily attributed to the steric hindrance caused by the alkyl groups, which prevents the sulfur atom from effectively adsorbing onto the catalyst's active sites researchgate.net. However, comparing 4,6-DEDBT with 4,6-DMDBT, the slightly higher rate constant for 4,6-DEDBT suggests that a longer alkyl chain may be somewhat advantageous for HDS reactions that proceed through the hydrogenation (HYD) pathway researchgate.net. This is because the HYD route relies on the adsorption of the aromatic system, which is influenced by the electronic properties of the alkyl substituents.

For 4,6-DMDBT, kinetic analysis has identified the initial hydrogenation of the parent molecule to its tetrahydro-intermediate as the slowest, rate-determining step in the HYD pathway researchgate.net. The HDS reaction of 4,6-DMDBT can also exhibit zero-order kinetics with respect to the reactant at low conversion levels researchgate.net.

Table 2: Comparative HDS Rate Constants for Dibenzothiophene Derivatives

Compound Rate Constant (k) at 340°C (s⁻¹) (Integral Method) Rate Constant (k*) at 340°C (s⁻¹) (Differential Method)
Dibenzothiophene (DBT) 5.8 x 10⁻⁴ 5.3 x 10⁻⁴
4-Methyldibenzothiophene (4M-DBT) 2.7 x 10⁻⁴ 2.7 x 10⁻⁴
4,6-Dimethyldibenzothiophene (4,6-DMDBT) 1.5 x 10⁻⁴ 1.5 x 10⁻⁴

Source: Adapted from kinetic data presented in studies on NiMo/Al2O3 catalysts researchgate.net. Note that the rate constants for 4,6-DMDBT and 4,6-DEDBT are approximately equal, indicating similar low reactivity.

Inhibitory Effects of Nitrogenous Compounds on this compound HDS

The efficiency of hydrodesulfurization (HDS) processes is significantly hampered by the presence of nitrogen-containing compounds in the feedstock. These compounds compete with sulfur-containing molecules for active sites on the catalyst surface, leading to a decrease in the desulfurization rate. This inhibitory effect is particularly pronounced for sterically hindered dibenzothiophenes like this compound, which are primarily desulfurized through the hydrogenation (HYD) pathway.

Nitrogenous compounds, both basic (e.g., quinoline) and non-basic (e.g., carbazole), adsorb strongly onto the acidic sites of HDS catalysts, such as sulfided NiMo/Al₂O₃. This competitive adsorption hinders the access of sulfur compounds to the catalytic sites. For refractory compounds like 4,6-dialkyl-substituted dibenzothiophenes, the HYD pathway is the main route for sulfur removal. This pathway involves the hydrogenation of one of the aromatic rings of the dibenzothiophene molecule before the C-S bond is broken. Nitrogen compounds are potent inhibitors of this hydrogenation step.

The degree of inhibition is dependent on the nature of the nitrogen compound and the structure of the sulfur compound. The general observation is that the hydrogenation pathway, crucial for the desulfurization of 4,6-disubstituted dibenzothiophenes, is more severely suppressed than the direct desulfurization (DDS) pathway.

Table 1: Effect of Nitrogen Compounds on HDS of Sterically Hindered Dibenzothiophenes

Sulfur Compound Inhibitor Catalyst Key Finding
4,6-Dimethyldibenzothiophene (4,6-DMDBT) Quinoline Ni-Mo-P/Al₂O₃ Quinoline and its hydrogenated by-products inhibit HDS reactions by competing for active sites. researchgate.net
4,6-Diethyldibenzothiophene (4,6-DEDBT) 3-Ethylcarbazole CoMo/Al₂O₃–SiO₂ 3-Ethylcarbazole is a more potent inhibitor than naphthalene, strongly suppressing the HDS rate.

Oxidative Desulfurization (ODS) Approaches

Oxidative desulfurization (ODS) presents a promising alternative to HDS for removing refractory sulfur compounds. This method operates under milder conditions of temperature and pressure and does not require hydrogen. The core principle of ODS is to oxidize the sulfur atom in the thiophenic ring, which increases its polarity and facilitates its removal through extraction or adsorption.

Mechanisms of Sulfur Oxidation to Sulfoxides and Sulfones

In the ODS process, the sulfur atom of this compound is oxidized, typically using an oxidizing agent like hydrogen peroxide (H₂O₂), in the presence of a catalyst. The oxidation proceeds in two steps. First, the dibenzothiophene derivative is oxidized to its corresponding sulfoxide (B87167). With further oxidation, the sulfoxide is converted into the more stable sulfone.

The increased polarity of the resulting sulfoxide and, particularly, the sulfone, is the key to their separation from the non-polar fuel matrix. These oxidized compounds are no longer soluble in the oil phase and can be easily removed using a polar solvent or by adsorption onto a solid adsorbent. Studies on 4,6-DMDBT have shown that the oxidation to sulfoxide and sulfone can be achieved with 100% conversion using activated carbon catalysts. rsc.org

Catalytic Systems for ODS of Dibenzothiophene Derivatives

A variety of catalytic systems have been developed to facilitate the oxidation of sterically hindered dibenzothiophenes. These systems are designed to activate the oxidant, typically H₂O₂, to generate highly reactive oxidizing species.

Molybdenum-based catalysts have demonstrated high activity in ODS. For example, molybdenum oxide supported on various materials like alumina, silica-alumina, and magnesia-alumina has been used for the oxidation of 4,6-DMDBT. researchgate.net Bismuth-promoted molybdenum catalysts have shown particularly good performance. researchgate.net Other effective systems include heteropolyanion-substituted hydrotalcite-like compounds, which have achieved nearly 100% conversion of dibenzothiophene (DBT) under mild conditions. nih.gov Cis-dioxomolybdenum(VI) complexes have also been employed as active and stable catalysts for the oxidation of various benzothiophene (B83047) derivatives, including 4,6-DMDBT. unipi.it

The reactivity of sulfur compounds in ODS is influenced by electron density and steric hindrance. The general order of reactivity is often found to be DBT > 4,6-DMDBT > benzothiophene (BT) > thiophene (B33073) (TH). nih.gov

Table 2: Catalytic Systems for Oxidative Desulfurization of Dibenzothiophene Derivatives

Catalyst System Oxidant Target Compound(s) Key Finding
Bismuth-promoted Molybdenum Oxide tert-Butyl hydroperoxide 4,6-DMDBT Bi-Mo/Siral 1 catalyst exhibited the best performance among the tested catalysts. researchgate.net
MgAl-PMo₁₂ (Heteropolyanion-substituted hydrotalcite) Hydrogen Peroxide DBT, 4,6-DMDBT, BT, TH Achieved nearly 100% conversion of DBT at 60°C and atmospheric pressure. nih.gov
Cis-dioxomolybdenum(VI) complexes Hydrogen Peroxide DBT, 4,6-DMDBT, BT Highly active and stable catalytic systems, especially when used with ionic liquids. unipi.it

Biphasic Reaction Systems in ODS

To enhance the efficiency of the ODS process, biphasic reaction systems are often employed. In such a system, the fuel containing this compound constitutes the non-polar phase, while a polar solvent, which is immiscible with the fuel, forms the second phase. The catalyst and the oxidant are typically partitioned into the polar phase.

Commonly used polar solvents in biphasic ODS include acetonitrile (B52724) and ionic liquids. For instance, a system using hydrogen peroxide as the oxidant and acetonitrile as the extractant has been shown to be effective for the oxidative removal of DBT. nih.gov Ionic liquids, such as imidazolium-based salts, have also been successfully used as both extractants and reaction media, demonstrating a dual role in the process. unipi.it The biodesulfurization of DBT and its alkylated derivatives has also been studied in two-phase bubble column bioreactors. mdpi.comresearchgate.net

Advanced Separation and Removal Technologies for Dibenzothiophene Derivatives

Beyond catalytic conversion, direct separation of sulfur compounds from fuel is another important strategy. Adsorptive desulfurization is a key technology in this area.

Adsorptive Desulfurization of this compound

Adsorptive desulfurization (ADS) involves the use of solid adsorbents to selectively remove sulfur compounds from liquid fuels under mild operating conditions. The effectiveness of ADS depends on the properties of the adsorbent, such as its surface area, pore structure, and surface chemistry.

For sterically hindered molecules like this compound, the adsorbent must possess pores large enough to accommodate the molecule and active sites that can interact favorably with the sulfur atom. Zeolites are a class of materials that have been extensively studied for this purpose due to their well-defined pore structures and ion-exchange capabilities.

Modified zeolites, particularly those exchanged with transition metal cations like Ni²⁺ and Ce³⁺, have shown enhanced adsorption capacities for dibenzothiophene and its derivatives. The interaction between the sulfur atom of the thiophenic ring and the metal cations on the zeolite surface is a key mechanism for adsorption. The promotional effect of cerium as a co-cation in Ni-loaded Y zeolites has been demonstrated to improve the selective adsorption of DBT. researchgate.net The specific adsorption capacity is influenced by factors such as the amount of metal loading and the presence of other aromatic compounds in the fuel. researchgate.net

Table 3: Adsorbents for Desulfurization of Dibenzothiophene Derivatives

Adsorbent Target Compound(s) Key Finding
Ni/Ce-loaded Y Zeolites Dibenzothiophene (DBT) The presence of Ce as a co-cation in Ni-loaded Y zeolite enhances the selective adsorption of DBT. researchgate.net

Liquid-Liquid Extraction with Ionic Liquids (as applied to similar derivatives)

Liquid-liquid extraction (LLE) utilizing ionic liquids (ILs) has emerged as a promising technology for the removal of sulfur-containing aromatic compounds, such as dibenzothiophene (DBT) and its alkylated derivatives, from fuel streams. nih.gov This method, often referred to as extractive desulfurization (EDS), offers a potential alternative to the conventional hydrodesulfurization (HDS) process, particularly for the removal of sterically hindered dibenzothiophenes that are challenging to remove with HDS. mdpi.comresearchgate.net The efficacy of LLE with ionic liquids is rooted in the unique physicochemical properties of ILs, such as their negligible vapor pressure, high thermal stability, and, most importantly, their tunable solvency and specific interactions with target molecules. nih.govacs.org

The mechanism of extraction primarily relies on the selective partitioning of the sulfur compounds from the non-polar hydrocarbon phase (fuel) into the polar ionic liquid phase. researchgate.net The interactions between the ionic liquid and the sulfur compounds can be of various types, including π-π interactions between the aromatic rings of the IL cation and the thiophenic compound, hydrogen bonding, and van der Waals forces. acs.orgacs.org Quantum mechanical studies have highlighted the importance of hydrogen bonding between the cation of the ionic liquid and the sulfur compound, as well as electrostatic interactions, in the complexation and subsequent extraction of these refractory sulfur compounds. acs.org

Research has demonstrated that the extraction efficiency is influenced by several factors, including the chemical structure of the ionic liquid (both the cation and the anion), the IL-to-fuel ratio, temperature, and mixing time. researchgate.netresearchgate.net Imidazolium-based ionic liquids have been extensively studied for this purpose. researchgate.nettandfonline.comresearchgate.net The length of the alkyl chain on the cation and the nature of the anion significantly impact the extraction performance. researchgate.netmdpi.com

For instance, studies on the extraction of dibenzothiophene from model fuels have shown that different ionic liquids exhibit varying efficiencies. The selection of the ionic liquid is crucial for optimizing the desulfurization process. mdpi.com Research has shown that imidazolium-based ionic liquids with anions such as thiocyanate (B1210189) [SCN]⁻, dicyanamide (B8802431) [N(CN)₂]⁻, and octylsulfate [C₈H₁₇SO₄]⁻ can achieve high extraction efficiencies for dibenzothiophene. researchgate.netepa.gov

Below are tables summarizing the extractive desulfurization performance of various ionic liquids for dibenzothiophene, which serves as a model compound for derivatives like this compound.

Desulfurization Efficiency of Various Ionic Liquids for Dibenzothiophene
Ionic LiquidDesulfurization Efficiency (%)Reference
[bmim]Cl/FeCl₃97.9 tandfonline.com
[EMIM]Br>95 (under optimal conditions) researchgate.net
[Bmim]Cl77.15 researchgate.net
[C₄mim][SCN]66.1 researchgate.netepa.gov
[C₄mim][N(CN)₂]66.1 researchgate.netepa.gov
[C₄mim][C₈H₁₇SO₄]63.6 researchgate.netepa.gov

The reusability of the ionic liquid is another critical aspect for the industrial viability of this technology. Studies have shown that some ionic liquids can be regenerated and reused multiple times without a significant loss in their extraction efficiency. tandfonline.com This feature contributes to the perception of ionic liquids as "green solvents" for such applications. researchgate.net

Environmental Fate and Degradation of 4 Ethyl 6 Methyldibenzothiophene

Occurrence and Distribution in Environmental Matrices

4-Ethyl-6-methyldibenzothiophene, along with other alkylated dibenzothiophenes (ADBTs), is a recognized component of crude petroleum and coal. nih.gov These compounds are highly resistant to the conventional hydrodesulfurization (HDS) processes used in oil refining, which leads to their concentration in refined petroleum products and their subsequent release into the environment. nih.govuni-muenster.de Consequently, this compound and its isomers are utilized as petroleum biomarkers, helping to identify the source and maturity of oil and to track the extent of biodegradation in contaminated sites.

The distribution of these compounds in the environment is widespread, particularly in areas impacted by petroleum spills, industrial effluents, and the use of fossil fuels. They are commonly detected in various environmental compartments, including:

Soils and Sediments: Due to their hydrophobic nature, ADBTs strongly adsorb to organic matter in soil and sediment, leading to their accumulation. Studies have identified various ADBTs in petroleum-contaminated soils and marine sediments. nih.govresearchgate.netbver.co.kr For instance, alkyl-PAHs, including dibenzothiophene (B1670422) derivatives, have been found in Arctic glacier foreland soils, with concentrations correlating to the soil's organic carbon content. bver.co.kr

Aquatic Systems: While having low water solubility, this compound can be present in groundwater and seawater at sites contaminated with petroleum or wood-preserving wastes. nih.gov Its presence in the water column is often transient as it partitions to sediment or undergoes degradation.

Fossil Fuels and Related Products: High concentrations of this compound and other ADBTs are found in crude oil, coal tar, and heavy petroleum fractions like asphalt (B605645) and lubricating oils. researchgate.netumweltbundesamt.de Their relative abundance compared to the parent dibenzothiophene often increases in biodegraded oils because the alkyl substitutions can hinder microbial attack.

The following table summarizes the typical environmental matrices where this compound and related compounds are found.

Environmental MatrixTypical OccurrenceKey References
Crude Oil & CoalIntrinsic components, used as biomarkers for maturity and origin. nih.gov, researchgate.net
Contaminated SoilsAdsorbed to soil organic matter, persistent pollutants. nih.gov, bver.co.kr
Aquatic SedimentsAccumulate due to low water solubility and high hydrophobicity. nih.gov, researchgate.net
Refined Petroleum ProductsConcentrated in fractions like diesel, asphalt, and lubricating oils. uni-muenster.de, umweltbundesamt.de
Industrial SitesFound at former coal gasification plants and wood treatment facilities. nih.gov

Photochemical Transformation Pathways

Sunlight-induced photochemical reactions are a significant pathway for the transformation of dibenzothiophene and its derivatives in the environment, particularly in aquatic systems and on surfaces exposed to solar radiation.

The photo-oxidation of dibenzothiophenes is a primary degradation mechanism in the presence of light and oxygen. Research indicates that increasing the number of alkyl substituents on the dibenzothiophene core enhances its sensitivity to photochemical oxidation. bioline.org.brdss.go.th Therefore, compounds like this compound are expected to be more susceptible to photo-oxidation than the parent dibenzothiophene.

The primary mechanism involves the oxidation of the sulfur atom, leading to the formation of more polar and often more water-soluble products. dss.go.thnih.gov The process generally proceeds as follows:

Formation of Sulfoxide (B87167): The initial step is the oxidation of the sulfur heteroatom to form the corresponding sulfoxide (e.g., this compound-S-oxide).

Formation of Sulfone: Further oxidation of the sulfoxide leads to the formation of the more stable sulfone (e.g., this compound-S,S-dioxide). nih.gov

These reactions can be initiated directly by the absorption of UV radiation or indirectly through sensitization by other molecules present in the environment, which transfer energy to the dibenzothiophene molecule. nih.gov The process often involves reactive oxygen species like singlet oxygen. The resulting sulfoxides and sulfones are more water-soluble, which can increase their bioavailability and potential for further degradation or transport in aquatic environments. oup.com

Understanding the fate of a molecule after it absorbs light requires examining its excited-state dynamics. Studies on dibenzothiophene (DBT), 4-methyldibenzothiophene (B47821) (4MDBT), and 4,6-dimethyldibenzothiophene (B75733) (46DMDBT) provide a model for the behavior of this compound. scispace.comacs.org

Upon absorption of UVA radiation, these molecules are promoted to their lowest-energy singlet excited state (S₁). scispace.comacs.org This state is very short-lived, with lifetimes ranging from approximately 4 to 13 picoseconds. scispace.comacs.org The primary relaxation pathway from the S₁ state is a highly efficient process called intersystem crossing (ISC), which populates the triplet state (T₁). scispace.comacs.org

Key findings on the excited state dynamics include:

High Triplet Yield: The efficiency of intersystem crossing is remarkably high, with triplet yields of approximately 98%. This means that nearly every photon absorbed leads to the formation of a molecule in the triplet state. scispace.comacs.org

Low Fluorescence: Consequently, the fluorescence quantum yields are very low, typically between 1.2% and 1.6%. scispace.comacs.org

Triplet State Lifetime: The resulting triplet state has a relatively short lifetime, in the range of 820 to 900 picoseconds. scispace.com

This near-unity triplet yield is crucial for the compound's photochemistry. The long-lived (on a molecular timescale) and high-energy triplet state is the primary precursor for photochemical reactions, such as energy transfer to molecular oxygen to create highly reactive singlet oxygen, which in turn drives the photo-oxidation processes described previously.

The table below summarizes the key photophysical parameters for dibenzothiophene derivatives.

CompoundS₁ Lifetime (ps)Fluorescence YieldTriplet YieldT₁ Lifetime (ps)Reference
Dibenzothiophene (DBT)~4-13~1.2-1.6%~98%~820-900 scispace.com, acs.org
4-Methyldibenzothiophene (4MDBT)~4-13~1.2-1.6%~98%~820-900 scispace.com, acs.org
4,6-Dimethyldibenzothiophene (46DMDBT)~4-13~1.2-1.6%~98%~820-900 scispace.com, acs.org

In sunlit natural waters, photochemically generated hydroxyl radicals (•OH) are among the most powerful and non-selective oxidants, playing a key role in the degradation of many organic pollutants. oup.comtreewater.fr For dibenzothiophene derivatives, reaction with hydroxyl radicals represents a significant degradation pathway, competing with direct photolysis and volatilization. oup.comresearchgate.net

The rate of this reaction is described by a second-order rate constant (k•OH). Studies have shown that the structure of the dibenzothiophene derivative, particularly the presence and position of alkyl groups, influences this rate constant. Steric hindrance from alkyl substituents near the sulfur atom can affect the reaction rate. researchgate.net The reaction with hydroxyl radicals contributes to the formation of oxidized products like sulfoxides, which are more water-soluble and potentially more bioavailable. oup.com

Simulations using environmental models like the Exposure Analysis Modeling System (EXAMS) suggest that the relative importance of hydroxyl radical degradation versus other fate processes like volatilization depends on environmental conditions, especially water depth. oup.comresearchgate.net In shallow waters where sunlight penetration is high, hydroxyl radical degradation can be a dominant dissipation pathway for more polar dibenzothiophenes. In deeper waters, or for less polar derivatives, volatilization may be more significant. researchgate.net This indicates that in shallow, sunlit aquatic environments, hydroxyl radical-mediated oxidation is a critical process in the natural attenuation of this compound.

Microbial Degradation and Bioremediation Potential

The biodegradation of dibenzothiophene and its alkylated derivatives by microorganisms is a key process for their removal from contaminated environments and is the basis for bioremediation strategies.

A diverse range of bacteria and fungi have been identified that can degrade dibenzothiophene. researchgate.netresearchgate.netnih.gov While specific studies focusing exclusively on this compound are limited, the degradation pathways established for DBT and other ADBTs provide a strong framework for understanding its fate. The presence of alkyl groups, as in this compound, generally makes the molecule more recalcitrant to microbial attack compared to the parent DBT, due to steric hindrance. uni-muenster.de

Two main bacterial degradation pathways for dibenzothiophenes have been extensively studied:

The Kodama Pathway (Carbon-Destructive): This pathway involves the degradation of the entire molecule for use as a carbon and energy source. It is initiated by a dioxygenase enzyme that attacks one of the benzene (B151609) rings (lateral dioxygenation), leading to ring cleavage. researchgate.netcdnsciencepub.com A series of enzymatic steps ultimately breaks down the aromatic structure. For example, the bacterium Arthrobacter sp. P1-1 degrades DBT via this pathway, producing metabolites such as benzo[b]thiophene-2,3-dicarboxylic acid. researchgate.net

The 4S Pathway (Sulfur-Specific): This pathway is highly specific for the removal of sulfur, leaving the carbon skeleton of the molecule (as 2-hydroxybiphenyl) intact. nih.govcdnsciencepub.com This is of significant interest for the biodesulfurization of fossil fuels. The pathway involves a sequence of enzymatic oxidations at the sulfur atom:

DBT → Dibenzothiophene sulfoxide (DBTO)

DBTO → Dibenzothiophene sulfone (DBTO₂)

DBTO₂ → 2-(2-hydroxyphenyl)benzenesulfinate (HPBS)

HPBS → 2-hydroxybiphenyl (HBP) + sulfite (B76179)

This pathway has been well-characterized in bacteria like Rhodococcus erythropolis. nih.gov Some bacteria, such as Sphingomonas sp. strain XLDN2-5, have been shown to be versatile, capable of transforming DBT through both ring cleavage and sulfoxidation pathways simultaneously. nih.gov

Fungi are also capable of degrading dibenzothiophenes, often using powerful extracellular enzymes like peroxidases and laccases, although the pathways are generally less specific than bacterial routes.

The table below lists some microorganisms known to degrade dibenzothiophene and their associated degradation pathways.

MicroorganismPathway(s)Key References
Arthrobacter sp. P1-1Kodama Pathway (Lateral Dioxygenation), Sulfur Oxidation researchgate.net
Rhodococcus erythropolis4S Pathway (Sulfur-Specific) nih.gov
Sphingomonas sp. XLDN2-5Ring Cleavage and Sulfoxidation nih.gov
Mycobacterium sp.Kodama Pathway researchgate.net
Brevibacterium sp.Kodama Pathway researchgate.net

Cometabolic Degradation Phenomena

Cometabolism is a process where microorganisms degrade a compound that they cannot use as a primary energy or nutrient source, in the presence of a growth-supporting substrate. nih.gov In the context of this compound, cometabolic degradation can occur when bacteria grown on one compound induce enzymes that can fortuitously transform the alkylated DBT.

For instance, a bacterial strain capable of utilizing carbazole (B46965) as its sole source of carbon, nitrogen, and energy can also cometabolically degrade dibenzothiophene (DBT) and dibenzofuran. nih.gov Studies have shown that when grown in the presence of carbazole, Sphingomonas sp. strain XLDN2-5 can transform a significant percentage of DBT. nih.govresearchgate.net This suggests that the enzymes induced by carbazole have a broad substrate specificity that allows them to also act on DBT. nih.gov This phenomenon is significant in natural environments where multiple organic compounds are present, allowing for the degradation of compounds that might otherwise persist. nih.gov

Metabolite Identification and Elucidation of Degradation Intermediates

The identification of metabolites is crucial for understanding the degradation pathways of this compound and related compounds. Various analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), are employed to detect and identify the intermediate and final products of microbial degradation. nih.govoup.com

In the degradation of DBT, several key metabolites have been identified. The 4S pathway, for instance, leads to the formation of 2-hydroxybiphenyl (2-HBP). oup.com However, some bacterial strains can further metabolize 2-HBP, leading to the production of other sulfur-free compounds like 2-methoxybiphenyl (B167064) (2-MBP) and biphenyl (B1667301). oup.comoup.com

For alkylated DBTs such as 4,6-dimethyldibenzothiophene (4,6-DMDBT), the final desulfurization product identified is 2-hydroxy-3,3'-dimethylbiphenyl (2-HDMBP). researchgate.net The degradation of 4-methyldibenzothiophene by the fungus Coriolus versicolor proceeds through S-oxidation to form 4-methyldibenzothiophene-5-oxide, which then branches to form a dead-end product, 4-methyldibenzothiophene-5-dioxide, and hydroxymethylDBT-5-oxide. dss.go.th The latter is further oxidized and eventually xylosylated. dss.go.th

The table below summarizes some of the identified metabolites from the degradation of DBT and its alkylated derivatives by various microorganisms.

Original CompoundMicroorganismDegradation PathwayIdentified Metabolites
Dibenzothiophene (DBT)Microbacterium sp. ZD-M24S Pathway & further metabolism2-hydroxybiphenyl (2-HBP), 2-methoxybiphenyl (2-MBP), Biphenyl
4,6-Dimethyldibenzothiophene (4,6-DMDBT)RIPI-S814S Pathway2-hydroxy-3,3'-dimethylbiphenyl (2-HDMBP)
4-Methyldibenzothiophene (MDBT)Coriolus versicolorS-oxidation & hydroxylation4-methyldibenzothiophene-5-oxide, 4-methyldibenzothiophene-5-dioxide, HydroxymethylDBT-5-oxide, 10-(β-D-xylopyranosyloxy)-4-methyldibenzothiophene-5-dioxide
Dibenzothiophene (DBT)Pseudomonas sp. LKY-5Multiple pathways26 different metabolites identified

This table is based on data from scientific literature. nih.govoup.comresearchgate.netdss.go.th

Factors Influencing Microbial Degradation Efficiency

The efficiency of microbial degradation of hydrophobic compounds like this compound is influenced by several key factors, with substrate bioavailability being a primary rate-limiting step. engineering.org.cnmdpi.com

Biosurfactant Production: Many microorganisms have evolved strategies to enhance the bioavailability of hydrophobic substrates. One such strategy is the production of biosurfactants, which are surface-active compounds that can emulsify hydrocarbons, effectively increasing their solubility in the aqueous phase where microbial uptake occurs. mdpi.comcdmf.org.br For example, the addition of glycerol (B35011) to cultures of Burkholderia sp. C3 has been shown to enhance the degradation of DBT by inducing the production of rhamnolipid biosurfactants. engineering.org.cncityu.edu.hk The bacterium Pseudomonas sp. LKY-5, an efficient DBT degrader, also produces a di-rhamnolipid biosurfactant. nih.gov These biosurfactants reduce the surface tension and increase the dispersion of the hydrophobic compound, making it more accessible to the microbial cells. cityu.edu.hk

Other factors that can influence degradation efficiency include the concentration of the biocatalyst (microbial cells), the phase ratio in two-phase systems, and the age of the microbial culture. mdpi.com

Volatilization Processes in Environmental Dissipation

For volatile or semi-volatile organic compounds, volatilization is a significant process in their environmental distribution and dissipation. copernicus.org This process governs the exchange of these compounds between different environmental compartments, such as from seawater to the atmosphere. copernicus.org While specific data on the volatilization of this compound is limited, the environmental fate of similar heterocyclic aromatic compounds is known to be influenced by volatilization, particularly for those with lower molecular weights. researchgate.net The tendency of a compound to volatilize is dependent on its physical-chemical properties, including its vapor pressure and Henry's Law constant. As a semi-volatile compound, the volatilization of this compound from water or soil surfaces into the atmosphere is a plausible pathway for its environmental transport and dissipation. copernicus.org

Analytical and Spectroscopic Characterization of 4 Ethyl 6 Methyldibenzothiophene

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 4-Ethyl-6-methyldibenzothiophene, enabling its separation from a multitude of other structurally similar compounds, particularly other alkylated dibenzothiophenes (DBTs).

High-Resolution Gas Chromatography (HRGC), especially when coupled with mass spectrometry (GC/MS), is a primary technique for the identification and quantification of this compound. bohrium.comasm.org The method's high efficiency is crucial for separating the various isomers of alkylated DBTs present in complex samples like petroleum fractions. nih.govspectroscopyonline.com The selection of the stationary phase is critical; non-polar phases like those with 5% phenyl substitution (e.g., DB-5) are commonly used for the analysis of these compounds. nih.govsci-hub.se

The retention of this compound is determined by its substitution pattern. nih.gov In comprehensive two-dimensional gas chromatography (GCxGC), which provides enhanced separation power, this compound is classified as a category IV refractory sulfur compound, indicating it is among the most difficult to remove in desulfurization processes. arabjchem.org This is due to the alkyl substituents at the 4- and 6- positions, which sterically hinder the sulfur atom. arabjchem.org

Table 1: Exemplary GC System Parameters for Alkylated Dibenzothiophene (B1670422) Analysis

Parameter Setting
Column RTX-1 (or similar non-polar), 30 m x 0.25 mm ID, 0.5 µm film thickness
Carrier Gas Helium
Injector Temperature 290°C
Detector Temperature 320°C (for MS detector)
Oven Program Temperature programming is used to elute a wide range of alkylated compounds.

This table is a composite based on typical GC-MS methods for alkylated DBTs. asm.org

The Kovats retention index, a standardized measure of retention in gas chromatography, has been reported for this compound on a standard non-polar phase. nih.gov

Table 2: Retention Data for this compound

Property Value Source

High-Performance Liquid Chromatography (HPLC) serves as a powerful tool for the separation and fractionation of dibenzothiophene derivatives. mdpi.comtandfonline.comnih.gov Reversed-phase HPLC, in particular, is effective for fractionating synthesis mixtures of polymethylated and polychlorinated dibenzothiophenes, allowing for the isolation of pure isomers for further analysis. tandfonline.com

For the analysis of DBTs, a typical HPLC setup involves an octadecylsilyl (ODS) column with a mobile phase consisting of an acetonitrile (B52724) and water mixture. mdpi.comutep.edu Detection is commonly performed using a UV detector. tandfonline.comnih.gov This technique can be used to monitor the presence of DBTs and their oxidized metabolites, such as sulfones, in various samples. mdpi.comtandfonline.com While specific applications detailing the HPLC analysis of this compound are not extensively documented in the provided search results, the methods developed for other alkylated DBTs are directly applicable. mdpi.comtandfonline.com

Table 3: General HPLC Parameters for Dibenzothiophene Separation

Parameter Setting
Column ODS-3 (C18), 250 x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile/Water (e.g., 90:10 v/v), isocratic
Flow Rate 1.0 mL/min
Detection UV (e.g., 225 nm)

This table is based on established HPLC methods for dibenzothiophene and related compounds. mdpi.comtandfonline.comnih.gov

A significant analytical challenge in the study of this compound is its separation from other C3-DBT isomers. Crude oil and its refined products contain a complex mixture of numerous DBT isomers with the same number of alkyl carbons but different substitution patterns. asm.org These isomers often have very similar physicochemical properties, leading to co-elution in chromatographic systems. vurup.sk

The separation of neighboring positional isomers becomes progressively more difficult as the alkyl groups are located towards the center of the molecule. vurup.sk Achieving complete resolution of all isomers in a single chromatographic run is exceedingly difficult and often requires highly efficient capillary columns, specialized stationary phases, or multi-dimensional techniques like GCxGC. spectroscopyonline.comvurup.sk The synthesis and purification of individual isomers, like this compound, are necessary to obtain pure standards for unambiguous identification and for studying the properties of specific congeners. nih.govtandfonline.com

Spectroscopic Methods for Structural Elucidation and Detection

Spectroscopic techniques are indispensable for confirming the identity of chromatographically separated compounds and for elucidating their precise molecular structure.

Mass spectrometry, particularly when coupled with gas chromatography (GC/MS), is the definitive method for the identification of this compound in complex mixtures. bohrium.comasm.org The mass spectrometer provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint.

For this compound (C₁₅H₁₄S), the molecular ion [M]⁺ peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition. spectroscopyonline.com The fragmentation pattern is characterized by the loss of alkyl groups. A prominent fragment would likely result from the loss of a methyl group (M-15) or an ethyl group (M-29). The differentiation of isomers by mass spectrometry alone is often challenging because many isomers yield very similar mass spectra. tandfonline.com Therefore, chromatographic separation prior to MS detection is essential. tandfonline.com

Table 4: Key Properties of this compound

Property Value Source
Molecular Formula C₁₅H₁₄S PubChem nih.gov
Molecular Weight 226.3 g/mol PubChem nih.gov

| Exact Mass | 226.08162162 Da | PubChem nih.gov |

While mass spectrometry is excellent for detection and identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of isomers. tandfonline.com ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, including the number of protons, their connectivity, and their position on the aromatic rings and alkyl side chains.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the protons of the ethyl and methyl groups. The chemical shifts and coupling patterns of the aromatic protons are particularly useful for determining the substitution pattern on the dibenzothiophene core. tandfonline.com Although mass spectrometry may not reliably distinguish between different isomers, their ¹H NMR spectra often provide the necessary information for a definitive structure assignment. tandfonline.com ¹³C NMR data also aids in structural confirmation. nih.gov

Infrared (FTIR) and Raman Spectroscopy for Material Characterization

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule. libretexts.org Consequently, FTIR and Raman spectroscopy provide complementary information.

The structure of this compound includes aromatic rings, a thiophene (B33073) core, a methyl group, and an ethyl group. The expected vibrational modes for this compound are summarized in the table below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000Stretching vibrations of the carbon-hydrogen bonds on the benzene (B151609) rings.
Aliphatic C-H Stretch3000 - 2850Symmetric and asymmetric stretching of the C-H bonds in the methyl and ethyl groups.
Aromatic C=C Stretch1620 - 1450In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings. These often appear as a series of sharp bands.
Aliphatic C-H Bend1470 - 1350Bending (scissoring, wagging, twisting) vibrations of the C-H bonds in the methyl and ethyl groups.
Aromatic C-H In-Plane Bend1300 - 1000In-plane bending vibrations of the C-H bonds on the aromatic rings.
C-S Stretch750 - 600Stretching vibration of the carbon-sulfur bond within the thiophene ring. This can sometimes be weak and difficult to assign definitively without comparative analysis.
Aromatic C-H Out-of-Plane Bend900 - 675Out-of-plane bending vibrations of the C-H bonds on the aromatic rings. The positions of these bands are sensitive to the substitution pattern of the rings.

These vibrational modes provide a unique spectral signature that allows for the identification and structural elucidation of this compound. The G-band in Raman spectroscopy, typically found in the higher frequency region, is characteristic of tangential vibrations within the carbon rings and is sensitive to functionalization. libretexts.org

UV/Vis Absorption and Fluorescence Spectroscopy

UV/Vis absorption and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. UV/Vis spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from the ground state to higher energy excited states. biocompare.com Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited singlet state back to the ground state. biocompare.com

For polycyclic aromatic compounds like this compound, the absorption and emission are dominated by π → π* transitions within the conjugated aromatic system. While specific spectra for this compound are not widely published, extensive studies on closely related compounds such as dibenzothiophene (DBT), 4-methyldibenzothiophene (B47821) (4MDBT), and 4,6-dimethyldibenzothiophene (B75733) (46DMDBT) provide excellent proxies for its photophysical properties. scispace.com

The absorption spectra of these compounds are characterized by strong absorption bands in the UVA region. scispace.com The addition of alkyl groups (methyl and ethyl) causes a slight red-shift (bathochromic shift) in the absorption maxima due to the electron-donating nature of the alkyl groups, which slightly raises the energy of the highest occupied molecular orbital (HOMO). The fluorescence spectra are typically a mirror image of the lowest energy absorption band and also show a slight red-shift with increasing alkylation. scispace.com

Table of Photophysical Properties of Dibenzothiophene Derivatives (in Cyclohexane)

CompoundAbsorption Maxima (λ_abs, nm)Fluorescence Maxima (λ_fl, nm)Fluorescence Quantum Yield (%)
Dibenzothiophene (DBT)~285, ~295, ~315, ~326~330, ~3451.6
4-Methyldibenzothiophene (4MDBT)~290, ~300, ~320, ~335~340, ~3551.2
4,6-Dimethyldibenzothiophene (46DMDBT)~295, ~305, ~325, ~340~345, ~3601.4
Data sourced from a study on related dibenzothiophene derivatives and serves as a close approximation for this compound. scispace.com

Based on these trends, this compound is expected to exhibit similar absorption and fluorescence profiles, with maxima slightly shifted to longer wavelengths compared to DBT. The low fluorescence quantum yields suggest that non-radiative decay pathways are dominant in deactivating the excited state. scispace.com

Femtosecond Transient Absorption Spectroscopy for Excited State Dynamics

Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful technique for investigating the ultrafast dynamics of photoexcited molecules. chemrxiv.org It allows for the real-time observation of the formation and decay of transient species, such as excited singlet and triplet states, on picosecond and femtosecond timescales.

Studies on dibenzothiophene and its methylated derivatives have elucidated their excited-state relaxation pathways. scispace.comchemrxiv.org Upon excitation with UVA light (e.g., 320 nm), the first excited singlet state (S1) is populated directly. scispace.com This state then undergoes several competing relaxation processes. The dominant pathway for these molecules is a very rapid intersystem crossing (ISC) to the triplet manifold (T1 state). scispace.com This process is remarkably efficient, with triplet quantum yields of approximately 98%. scispace.com

The relaxation from the initially populated S1 state occurs on a picosecond timescale. The subsequent decay of the T1 state back to the ground state is much slower, occurring on the nanosecond to microsecond timescale. The table below summarizes the key kinetic parameters for the excited-state dynamics of related dibenzothiophene derivatives, which are expected to be very similar for this compound.

Table of Excited State Lifetimes of Dibenzothiophene Derivatives (in Cyclohexane)

CompoundS1 State Lifetime (τ_S1, ps)Intersystem Crossing Lifetime (τ_ISC, ps)
Dibenzothiophene (DBT)13 ± 1820 ± 50
4-Methyldibenzothiophene (4MDBT)10 ± 1900 ± 30
4,6-Dimethyldibenzothiophene (46DMDBT)12 ± 1870 ± 40
Data sourced from a study on related dibenzothiophene derivatives and serves as a close approximation for this compound. scispace.com

These ultrafast dynamics, particularly the efficient population of the triplet state, are critical for understanding the photochemistry and potential photoreactivity of these sulfur-containing environmental contaminants.

Application as Organic Markers in Environmental Analysis

Alkylated dibenzothiophenes, including this compound, are important organic markers used in environmental geochemistry and pollution forensics. jyu.fitandfonline.com These compounds are characteristic components of crude oils and many refined petroleum products. jyu.fi Due to their chemical stability, they persist in the environment after oil spills and can be used to trace the origin and fate of hydrocarbon contamination. jyu.fijyu.fi

The distribution and relative abundance of different alkylated dibenzothiophene isomers create a "fingerprint" that can be specific to a particular oil source. tandfonline.com For example, the ratio of different methyl- or ethyldibenzothiophene (B14134417) isomers can be used to distinguish between different crude oils or to monitor the weathering process of a spill. The analysis of these compounds is typically performed using gas chromatography coupled with mass spectrometry (GC-MS), which allows for the separation and identification of individual isomers in complex environmental samples such as sediments, water, and biological tissues. jyu.fiwbea.org

The presence of alkyl groups in positions 4 and 6 of the dibenzothiophene molecule sterically hinders the sulfur atom. This makes compounds like this compound particularly resistant to degradation, both microbial and through industrial processes like hydrodesulfurization. epa.gov This high persistence makes them excellent long-term markers for oil contamination.

Table of Applications of Alkylated Dibenzothiophenes in Environmental Analysis

Application AreaAnalytical ApproachInformation Gained
Oil Spill Source IdentificationGC-MS analysis of isomeric ratios of alkylated DBTs.Fingerprinting of spilled oil to match it with potential sources (e.g., specific tankers, platforms). tandfonline.com
Environmental Fate and WeatheringMonitoring changes in the relative concentrations of different alkylated DBTs over time.Assessing the extent of biodegradation and photo-oxidation of oil contaminants in the environment. jyu.fi
Bioaccumulation StudiesAnalysis of alkylated DBTs in tissues of marine organisms (e.g., mussels, fish).Determining the uptake and accumulation of persistent oil components in the food web. jyu.fi
Petroleum Exploration GeochemistryAnalysis of DBT ratios in rock extracts and crude oils.Assessing the thermal maturity and depositional environment of source rocks. researchgate.net

The study of this compound and related compounds is therefore vital for developing robust methods for environmental monitoring and for understanding the geochemical processes that affect petroleum-derived contaminants.

Future Research Directions and Emerging Areas

Development of Next-Generation Catalytic Systems for Ultra-Deep Desulfurization

The removal of sterically hindered organosulfur compounds like 4-Ethyl-6-methyldibenzothiophene is a primary focus in the development of ultra-deep hydrodesulfurization (HDS) technologies. Research indicates that this compound is even more refractory than the widely studied 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT) due to the greater steric hindrance presented by the ethyl group at the 4-position. researchgate.netresearchgate.net Conventional HDS catalysts are often inefficient in removing such molecules, necessitating the design of novel catalytic systems.

Future research is centered on catalysts that can overcome these steric limitations. One promising approach involves the use of modified supports, such as hexagonal mesoporous silica (B1680970) (HMS). Studies have shown that incorporating titanium (Ti) into the HMS support for CoMo catalysts significantly enhances HDS activity for this compound. researchgate.net The presence of Ti in the catalyst framework appears to promote better dispersion of the active Co and Mo species, leading to higher catalytic activity compared to Ti-free catalysts. researchgate.net For these advanced catalysts, the hydrodesulfurization of this compound can proceed primarily through a dealkylation (DA) pathway, where the alkyl groups are first removed before the desulfurization of the resulting, more reactive dibenzothiophene (B1670422) occurs. researchgate.net

Another area of investigation is the use of adsorbents for desulfurization. Nickel-based adsorbents have demonstrated the ability to completely remove refractory compounds like this compound from diesel fuel at elevated temperatures. researchgate.net A key aspect of this research is the regenerability of these materials, with studies showing that treatment with hydrogen gas at high temperatures can fully restore the adsorbent's performance for subsequent cycles. researchgate.net

Table 1: Research Findings on Catalytic Systems for this compound (4E6MDBT) Desulfurization

Catalyst/Adsorbent System Support Material Key Findings Reference
CoMo Catalyst Titanium-Hexagonal Mesoporous Silica (Ti-HMS) Ti-containing catalysts showed higher HDS activity for 4E6MDBT than Ti-free versions. A Si/Ti molar ratio of 40 was found to be the most active. researchgate.net
Nickel-based Adsorbent Not specified Capable of completely removing 4E6MDBT from low-sulfur diesel. The adsorbent can be regenerated with H₂ at 500°C. researchgate.net
NiMo Catalysts Proton-Exchanged TiMCM-41 Exhibited high catalytic efficiency in the HDS of 4,6-DMDBT and diesel, suggesting high potential for other refractory compounds like 4E6MDBT due to appropriate acidity and metal-support interaction. dntb.gov.ua

Elucidation of Novel Microbial Degradation Pathways for Refractory Alkylated Dibenzothiophenes

Biocatalytic desulfurization (BDS) presents a potentially greener alternative to conventional HDS. While specific studies on the microbial degradation of this compound are limited, research into the degradation of dibenzothiophene (DBT) and its alkylated derivatives provides a foundation for future work. The steric hindrance that makes this compound challenging for chemical catalysts also poses a significant barrier for microbial enzymes.

Future research will likely focus on isolating or engineering microbes with novel enzymatic pathways capable of accommodating these bulky substrates. Bacteria such as Arthrobacter sp. and Sphingomonas sp. have been shown to degrade DBT and other polycyclic aromatic sulfur heterocycles (PASHs). researchgate.netnih.gov These organisms often employ dioxygenase enzymes to initiate the breakdown of the aromatic structure. researchgate.netnih.gov For instance, Arthrobacter sp. P1-1 can transform DBT via both sulfur oxidation (forming dibenzothiophene-5,5'-dioxide) and ring cleavage pathways. researchgate.net

The elucidation of these pathways for highly substituted compounds like this compound is a critical next step. Understanding the specific enzymes and genetic codes responsible for the degradation of refractory PASHs could enable the development of more robust and efficient biodesulfurization systems. scispace.comsci-hub.se The goal is to discover or create biocatalysts that can selectively cleave the C-S bond without degrading the valuable carbon skeleton of the fuel molecule, a process known as the "4S" pathway. nih.gov

Advancements in Integrated Analytical and Computational Methodologies for Environmental Monitoring

The accurate identification and quantification of specific sulfur compounds like this compound in complex petroleum matrices are essential for process optimization and environmental monitoring. arabjchem.org Given its low concentration and the presence of numerous isomers and similar compounds, advanced analytical techniques are required.

A key area of advancement is the use of comprehensive two-dimensional gas chromatography (GC×GC). When coupled with a sulfur-selective detector like a sulfur chemiluminescence detector (SCD), GC×GC provides the high resolution needed to separate and quantify individual organosulfur compounds, including this compound, in heavy crude oil distillates. arabjchem.org Further development of analytical platforms, including GC-MS/SIM and supercritical fluid chromatography-electrospray ionization-high-resolution mass spectrometry (SFC-ESI-HRMS), will enable the detection of constituents at low parts-per-billion (ppb) levels. umweltbundesamt.de

Computational methodologies are being integrated with these analytical approaches. Density Functional Theory (DFT) studies, for example, can be used to predict the thermodynamic and kinetic properties of sulfur compounds during processes like pyrolysis, providing insights into their reaction mechanisms. acs.org Such computational models help in understanding the stability and reactivity of molecules like this compound and can guide the development of new desulfurization technologies. acs.org

Table 2: Analytical Methodologies for the Identification of this compound

Analytical Technique Detector/Method Application Reference
Two-Dimensional Gas Chromatography (GC×GC) Sulfur Chemiluminescence Detector (SCD) / Flame Ionization Detector (FID) Identification and quantification of individual sulfur species in crude oil distillates. arabjchem.org
Gas Chromatography-Mass Spectrometry (GC-MS/SIM) Single Ion Monitoring Mass Spectrometry Validated for identifying and quantifying constituents, including PASHs, in petroleum and coal-derived products. umweltbundesamt.de
Supercritical Fluid Chromatography-High-Resolution Mass Spectrometry (SFC-ESI-HRMS) Electrospray Ionization-High-Resolution Mass Spectrometry Applicable for the analysis of sulfur-containing polycyclic aromatic compounds in PetCo products. umweltbundesamt.de

Comprehensive Understanding of Structure-Reactivity Relationships in Advanced Transformation Processes

A deep understanding of the relationship between the molecular structure of this compound and its reactivity is crucial for designing effective transformation processes. The alkyl substituents at the 4- and 6-positions are known to sterically hinder the direct interaction of the sulfur atom with the active sites of HDS catalysts. researchgate.netresearchgate.net This steric effect is the primary reason for its low reactivity in conventional direct desulfurization (DDS) pathways. researchgate.net

While alkyl groups are generally electron-donating, which should theoretically increase the reactivity of the aromatic system, this electronic effect is overshadowed by the steric hindrance in the case of 4- and 6-substituted dibenzothiophenes. researchgate.netscispace.com Future research aims to quantify these competing effects more precisely through both experimental studies and computational modeling.

Computational studies can map the electrostatic potential of the molecule, identifying regions of high or low electron density that might be susceptible to catalytic attack. researchgate.net These models, combined with experimental reactivity data from processes like hydrodesulfurization and oxidative desulfurization (ODS), can help build a comprehensive picture. For instance, in ODS, the reactivity trends can be opposite to those in HDS, with electron-donating groups sometimes enhancing the oxidation rate. scispace.com By exploring these different transformation pathways, researchers can develop strategies that circumvent the steric limitations of the molecule, potentially targeting other parts of the molecule or using alternative reaction mechanisms like the hydrogenation (HYD) pathway, which is less sensitive to steric effects. researchgate.net

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-Ethyl-6-methyldibenzothiophene, and how can they be addressed methodologically?

  • Answer : Synthesis challenges often arise from poor regioselectivity during alkylation or methylation of the dibenzothiophene core. For example, electrophilic substitution reactions in acidic media may yield undesired polymers or mixtures due to competing reactions at electron-rich sites . To mitigate this, researchers can employ protective group strategies (e.g., acetylating reactive positions) or use Friedel-Crafts alkylation under controlled conditions (e.g., AlCl₃ catalysis at low temperatures). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical to confirm purity and structure .

Q. What analytical techniques are most reliable for characterizing this compound in complex matrices?

  • Answer : Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) at m/z 226 is highly specific for identifying C₃-dibenzothiophenes like this compound in petroleum or coal-derived samples . For quantification, internal standards (e.g., deuterated analogs) and calibration curves spanning 0.1–100 ppm ensure accuracy. Complementary techniques like high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., C-S stretching at 700–600 cm⁻¹) provide additional validation .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Answer : Store the compound in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation or photodegradation. Conduct stability tests under intended experimental conditions (e.g., exposure to light, temperature, solvents) using HPLC or GC-MS to monitor decomposition. Safety protocols include using fume hoods, nitrile gloves, and eye protection, as dibenzothiophenes may cause respiratory or skin irritation .

Advanced Research Questions

Q. How can contradictory data on the environmental persistence of this compound be resolved?

  • Answer : Contradictions often stem from variability in experimental conditions (e.g., pH, microbial activity). To address this:

  • Standardize test systems : Use OECD 301/302 guidelines for biodegradability assays under controlled aerobic/anaerobic conditions.
  • Cross-validate with isotopic labeling : Track ¹³C-labeled this compound in soil/water microcosms via liquid scintillation counting.
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA, PCA) to identify outliers or confounding variables .

Q. What computational methods are effective for predicting the reactivity of this compound in catalytic desulfurization?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model adsorption energies on metal catalysts (e.g., MoS₂) and transition states for C-S bond cleavage. Pair these with experimental X-ray photoelectron spectroscopy (XPS) to validate surface interactions. Machine learning algorithms (e.g., random forests) trained on existing desulfurization data can predict optimal reaction parameters (temperature, H₂ pressure) .

Q. How can mixed-methods approaches enhance studies on this compound’s ecotoxicology?

  • Answer : Combine:

  • Quantitative data : LC₅₀/EC₅₀ assays in Daphnia magna or algae (OECD 202/201).
  • Qualitative data : Transcriptomic analysis (RNA-seq) to identify gene expression changes in exposed organisms.
  • Integration : Use triangulation to reconcile discrepancies—e.g., low acute toxicity but significant sublethal genomic effects .

Methodological Best Practices

Q. What experimental design principles minimize artifacts in photodegradation studies of this compound?

  • Answer :

  • Light source calibration : Use solar simulators with AM 1.5G filters to mimic natural UV-vis spectra.
  • Control for matrix effects : Include humic acid or TiO₂ suspensions to assess photocatalyst interactions.
  • Quencher experiments : Add isopropanol (•OH scavenger) or NaN₃ (¹O₂ quencher) to identify dominant degradation pathways .

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Answer : Follow the "Experimental" section guidelines from synthesis handbooks:

  • Detailed protocols : Specify stoichiometry, solvent purity, and reaction time/temperature (±1°C).
  • Characterization : Report NMR shifts (δ in ppm), coupling constants (J in Hz), and HRMS spectra with error margins (<5 ppm).
  • Raw data archiving : Deposit spectra in repositories like IUCrData or PubChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.